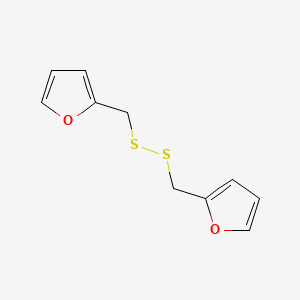

Difurfuryl disulfide

Übersicht

Beschreibung

Difurfuryl disulfide is a sulfur-containing volatile compound mainly found in roasted coffee . It is also the main degradation product of furfuryl mercaptan under Fenton-type reaction conditions .

Molecular Structure Analysis

The empirical formula of this compound is C10H10O2S2 . Its molecular weight is 226.32 . The molecule contains a total of 25 bonds, including 15 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 disulfide, and 2 Furanes .

Chemical Reactions Analysis

This compound has been used in the preparation of poly(disulfido-imide)s by Diels-Alder (DA) reaction with various bismaleimides . More detailed information about its chemical reactions is not available in the retrieved resources.

Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.585 (lit.) . It has a boiling point of 112-115 °C/0.5 mmHg (lit.) and a melting point of 10-11 °C (lit.) . The density of this compound is 1.233 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Lebensmittelindustrie: Aromabestandteil in geröstetem Kaffee

DFDS ist ein wichtiger Aromabestandteil in geröstetem Kaffee und trägt zu seinem charakteristischen Geschmack bei . Die Verbindung verleiht bei niedrigen Konzentrationen einen gerösteten, schwefeligen und fleischigen Geschmack und verstärkt das sensorische Erlebnis von Kaffee und anderen Lebensmittelprodukten.

Materialwissenschaft: Herstellung von Poly(disulfido-imiden)

In der Materialwissenschaft wird DFDS zur Herstellung von Poly(disulfido-imiden) durch Diels-Alder-Reaktionen mit Bismaleimiden eingesetzt . Diese Anwendung ist bedeutend für die Entwicklung neuer Polymermaterialien mit potenziellen Einsatzmöglichkeiten in verschiedenen Industrien.

Korrosionsschutz: Schutz von Kohlenstoffstahl

DFDS wurde als umweltfreundlicher Korrosionsschutz für Kohlenstoffstahl in CO2-gesättigten Umgebungen untersucht, insbesondere in der Öl- und Gasindustrie . Es wirkt als gemischter Korrosionsschutz, mit einer dominanten Wirkung auf die kathodische Reaktion, und wird an der Stahloberfläche chemisorbiert, wodurch eine nachhaltige und ungiftige Lösung für den Korrosionsschutz geboten wird.

Pharmazeutische Anwendungen: Antibakterielle Aktivität

DFDS zeigt antibakterielle Aktivität gegen häufige pathogene Bakterien wie Vibrio parahaemolyticus, Staphylococcus aureus, Listeria monocytogenes und Escherichia coli . Seine Verwendung als pharmazeutischer Stoff ist vielversprechend für die Entwicklung neuer Antibiotika.

Verkapselung und Stabilitätsverbesserung

Die Verkapselung von DFDS in β-Cyclodextrin ist eine Methode zum Schutz und zur Verbesserung der Stabilität dieser Verbindung . Dieser Prozess ist entscheidend für die Aufrechterhaltung der Integrität und Wirksamkeit von DFDS in verschiedenen Anwendungen, einschließlich Lebensmittel und Pharmazeutika.

Geschmacksverbesserung in Lebensmittelprodukten

DFDS wird häufig als Geschmacksstoff in Fleischprodukten, alkoholischen und alkoholfreien Getränken, Weichbonbons, Backwaren, Gelees, Puddings und gefrorenen Milchprodukten verwendet . Seine Fähigkeit, bei niedrigen Konzentrationen einzigartige Geschmacksmerkmale zu verleihen, macht es zu einem wertvollen Inhaltsstoff in der Aromaindustrie.

Freigabeeigenschaften in Einschlusskomplexen

Die Freigabeeigenschaften von DFDS aus seinem Einschlusskomplex mit β-Cyclodextrin wurden untersucht, um Einblicke in die kontrollierte Freisetzung und potenzielle Anwendungen in der Lebensmittelwissenschaft und in Medikamentenverabreichungssystemen zu gewinnen .

Grüne Chemie: Umweltfreundliche Anwendungen

Die Verwendung von DFDS als umweltfreundlicher Korrosionsschutz steht im Einklang mit den Prinzipien der Grünen Chemie und betont die Notwendigkeit umweltfreundlicher und nachhaltiger chemischer Verfahren . Diese Anwendung ist besonders relevant in Industrien, in denen Korrosion eine große Herausforderung darstellt und herkömmliche Inhibitoren Umweltgefahren bergen.

Safety and Hazards

Difurfuryl disulfide should be handled with care to avoid breathing in vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also important to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

Zukünftige Richtungen

Difurfuryl disulfide has been widely used as a flavor compound or a pharmaceutical substance . Its encapsulation in β-cyclodextrin has been studied to provide protection and enhance the stability of the entrapped ingredients . This suggests potential future directions in the field of encapsulation and stability enhancement of volatile compounds.

Wirkmechanismus

Target of Action

Difurfuryl disulfide has been found to have a significant impact on carbon steel . It acts as a green corrosion inhibitor for the N80 steel in a CO2-saturated solution . It has also been reported to have antibacterial activity against common pathogenic bacteria such as Vibrio parahaemolyticus, Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli .

Mode of Action

This compound acts as a mixed corrosion inhibitor, with a dominant inhibition effect on the cathodic reaction . It is chemisorbed on the steel surface through the − S−S− groups in a parallel manner . This compound exhibits a higher tendency for electron transfer and stronger adsorption to steel compared to other compounds .

Biochemical Pathways

It is known that it interacts with the steel surface and forms a protective layer, preventing further corrosion .

Pharmacokinetics

It is known that it has a high affinity for steel surfaces and can form a stable complex .

Result of Action

The primary result of this compound’s action is the prevention of corrosion in carbon steel surfaces . This is achieved by forming a protective layer on the steel surface, which prevents further corrosion . In addition, it has been reported to have antibacterial activity against some common pathogenic bacteria .

Action Environment

The action of this compound is influenced by environmental factors. It has been studied in a CO2-saturated solution containing 3.5% NaCl . The presence of CO2 and NaCl may influence the effectiveness of this compound as a corrosion inhibitor

Biochemische Analyse

Biochemical Properties

It has been used in the preparation of poly(disulfido-imide)s by Diels-Alder (DA) reaction with various bismaleimides This suggests that difurfuryl disulfide may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

This compound has been found to have antibacterial activity against some common pathogenic bacteria This suggests that it may influence cell function by inhibiting bacterial growth

Molecular Mechanism

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may have long-term effects on cellular function

Dosage Effects in Animal Models

It is known to be safe at the proposed maximum use level for all animal species

Metabolic Pathways

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may interact with enzymes or cofactors involved in these pathways

Transport and Distribution

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may interact with transporters or binding proteins

Subcellular Localization

It is known to be involved in the formation of poly(disulfido-imide)s through the Diels-Alder (DA) reaction , suggesting that it may be directed to specific compartments or organelles

Eigenschaften

IUPAC Name |

2-[(furan-2-ylmethyldisulfanyl)methyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJPZHSWLMJQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSSCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063463 | |

| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellowish oily liquid; powerful, repulsive sulfuraceous odour | |

| Record name | Bis(2-furanylmethyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,2'-(Dithiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | Bis(2-furanylmethyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,2'-(Dithiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.229-1.248 | |

| Record name | 2,2'-(Dithiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4437-20-1 | |

| Record name | Difurfuryl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Thiodimethylene)-difuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[dithiobis(methylene)]bisfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(DITHIODIMETHYLENE)DIFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IP6729ULF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2-furanylmethyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

10 - 11 °C | |

| Record name | Bis(2-furanylmethyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

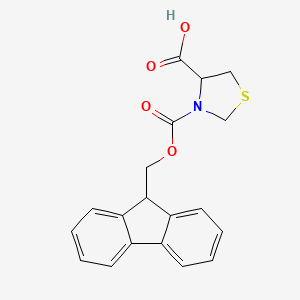

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.